6-chloro-2-imino-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
6-Chloro-2-imino-N-(2,4,4-trimethyl-2-pentanyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-imino-N-(2,4,4-trimethyl-2-pentanyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Imino Group: This step might involve the reaction of the chromene derivative with an amine or ammonia under suitable conditions.
Attachment of the Carboxamide Group: This can be achieved through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might convert the imino group to an amine.
Substitution: Halogen substitution reactions could replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo-chromenes, while reduction could produce amino-chromenes.
Scientific Research Applications
6-Chloro-2-imino-N-(2,4,4-trimethyl-2-pentanyl)-2H-chromene-3-carboxamide could have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Potential use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, chromene derivatives might interact with molecular targets like enzymes or receptors, modulating their activity. The imino and carboxamide groups could play roles in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-imino-2H-chromene-3-carboxamide: Lacks the trimethylpentanyl group.
2-Imino-N-(2,4,4-trimethyl-2-pentanyl)-2H-chromene-3-carboxamide: Lacks the chloro group.
6-Chloro-2H-chromene-3-carboxamide: Lacks both the imino and trimethylpentanyl groups.
Uniqueness
6-Chloro-2-imino-N-(2,4,4-trimethyl-2-pentanyl)-2H-chromene-3-carboxamide is unique due to the presence of all three functional groups (chloro, imino, and trimethylpentanyl), which could confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H23ClN2O2 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
6-chloro-2-imino-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C18H23ClN2O2/c1-17(2,3)10-18(4,5)21-16(22)13-9-11-8-12(19)6-7-14(11)23-15(13)20/h6-9,20H,10H2,1-5H3,(H,21,22) |
InChI Key |
KJTYRCLXRGGLKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=N |
Origin of Product |
United States |
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